molecular formula C17H18IN3O3 B14215238 Benzamide, N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-2-nitro- CAS No. 826991-64-4

Benzamide, N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-2-nitro-

Cat. No.: B14215238
CAS No.: 826991-64-4
M. Wt: 439.25 g/mol
InChI Key: AECCKQVYDPUJTA-UHFFFAOYSA-N
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Description

Benzamide, N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-2-nitro- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with dimethylaminoethyl, iodophenyl, and nitro groups.

Preparation Methods

The synthesis of Benzamide, N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-2-nitro- involves several steps, typically starting with the preparation of the benzamide core. The synthetic route often includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Benzamide, N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-2-nitro- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon and acids or bases to control the reaction environment.

Scientific Research Applications

Benzamide, N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-2-nitro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-2-nitro- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Benzamide, N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-2-nitro- can be compared with other similar compounds, such as:

The uniqueness of Benzamide, N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-2-nitro- lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for diverse research and industrial applications.

Properties

CAS No.

826991-64-4

Molecular Formula

C17H18IN3O3

Molecular Weight

439.25 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-2-nitrobenzamide

InChI

InChI=1S/C17H18IN3O3/c1-19(2)11-12-20(16-10-6-4-8-14(16)18)17(22)13-7-3-5-9-15(13)21(23)24/h3-10H,11-12H2,1-2H3

InChI Key

AECCKQVYDPUJTA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C1=CC=CC=C1I)C(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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